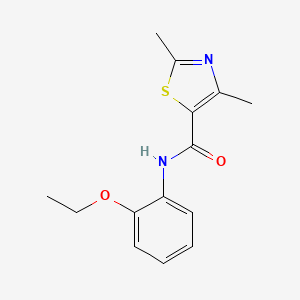
N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, commonly known as ETC-1002, is a novel small molecule drug candidate that has shown promising results in preclinical and clinical studies. ETC-1002 is a cholesterol-lowering agent that works by targeting the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Mecanismo De Acción
ETC-1002 works by activating the N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide pathway, which is a key regulator of cellular energy metabolism. This compound activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in reduced LDL-C and TG levels. Additionally, ETC-1002 has been shown to inhibit the synthesis of cholesterol in the liver by targeting the sterol regulatory element-binding protein (SREBP) pathway.
Biochemical and Physiological Effects
In addition to its cholesterol-lowering effects, ETC-1002 has been shown to have other beneficial effects on the cardiovascular system. For example, ETC-1002 has been shown to reduce inflammation, improve endothelial function, and decrease arterial stiffness. Moreover, ETC-1002 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETC-1002 has several advantages for lab experiments. Firstly, ETC-1002 is a small molecule drug candidate that can be easily synthesized and purified. Secondly, ETC-1002 has been extensively studied in preclinical and clinical studies, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using ETC-1002 in lab experiments. For example, ETC-1002 has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on ETC-1002. Firstly, further clinical studies are needed to determine the long-term safety and efficacy of ETC-1002 in treating hypercholesterolemia and other cardiovascular diseases. Secondly, the synergistic effects of ETC-1002 and statins need to be further investigated to determine the optimal dosing regimen for combination therapy. Finally, the potential use of ETC-1002 in other disease areas, such as diabetes and cancer, should be explored.
Métodos De Síntesis
The synthesis of ETC-1002 involves the reaction of 2-bromo-4-methylthiazole with 2-ethoxyaniline to form 2-(2-ethoxyphenyl)-4-methylthiazole. This intermediate is then reacted with ethyl chloroformate to form the desired product, N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. The overall yield of the synthesis process is around 32%, and the purity of the final product is greater than 99%.
Aplicaciones Científicas De Investigación
ETC-1002 has been extensively studied for its potential use in the treatment of hypercholesterolemia and other cardiovascular diseases. In preclinical studies, ETC-1002 has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels by up to 40% and triglyceride (TG) levels by up to 35%. Moreover, ETC-1002 has been shown to have a synergistic effect with statins, which are commonly used to treat hypercholesterolemia.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-12-8-6-5-7-11(12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDYXSNOXCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B5640601.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)
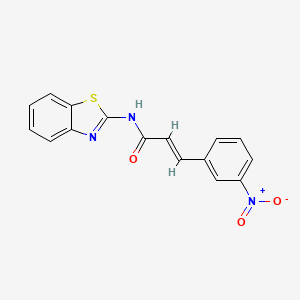
![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)
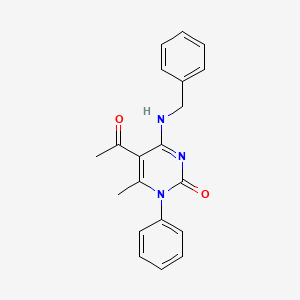
![1-tert-butyl-5-(4-methyl-1,3-thiazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5640663.png)
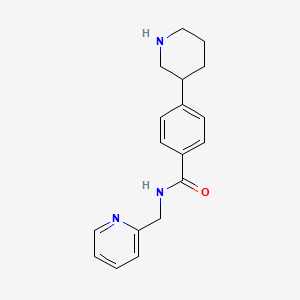
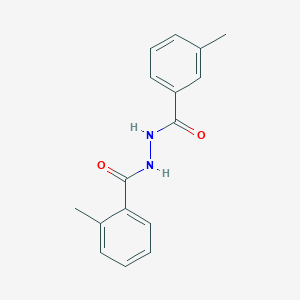
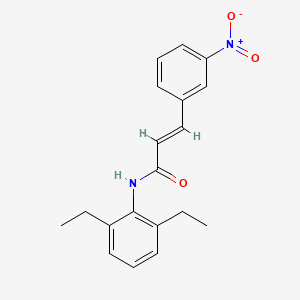
![N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5640717.png)